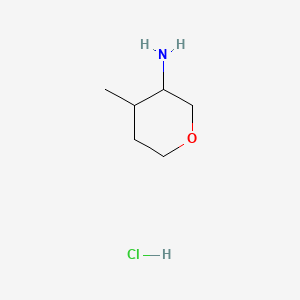
4-methyloxan-3-amine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyloxan-3-amine hydrochloride, Mixture of diastereomers, is a versatile compound widely used in scientific research. This compound is known for its diverse applications in drug development, organic synthesis, and biochemical studies. The presence of diastereomers adds complexity to its chemical behavior, making it a valuable asset for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-methyloxan-3-amine hydrochloride involves several synthetic routes. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-methyloxan-3-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions. The use of advanced techniques, such as chiral chromatography, allows for the efficient separation of diastereomers, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyloxan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of diastereomers, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 4-methyloxan-3-amine hydrochloride include enantiomerically pure chiral reagents, carboxylic acids, and oxidizing or reducing agents . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 4-methyloxan-3-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, the reaction with a chiral carboxylic acid can yield diastereomeric esters, which can be further hydrolyzed to obtain enantiomerically pure alcohols .
Scientific Research Applications
4-methyloxan-3-amine hydrochloride is extensively used in scientific research due to its unique properties and versatility. Some of its applications include:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients, contributing to the development of new drugs.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biochemical Studies: The compound is employed in biochemical research to investigate enzyme-substrate interactions, protein folding, and other biological processes.
Industrial Applications: In the industry, 4-methyloxan-3-amine hydrochloride is used in the production of specialty chemicals and materials, enhancing the performance and functionality of various products.
Mechanism of Action
The mechanism of action of 4-methyloxan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The presence of diastereomers can affect the binding affinity and selectivity of the compound, leading to different biological outcomes .
Comparison with Similar Compounds
4-methyloxan-3-amine hydrochloride can be compared with other similar compounds, such as:
4-methyloxan-3-amine: This compound lacks the hydrochloride salt form and may exhibit different solubility and reactivity properties.
3-aminotetrahydrofuran: A structurally similar compound that may have different stereochemical properties and reactivity.
4-methyloxan-3-ol: An alcohol derivative that can undergo different chemical reactions compared to the amine hydrochloride.
The uniqueness of 4-methyloxan-3-amine hydrochloride lies in its diastereomeric mixture, which adds complexity and versatility to its chemical behavior and applications .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
4-methyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-8-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
JOUMDPRRYPXZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















